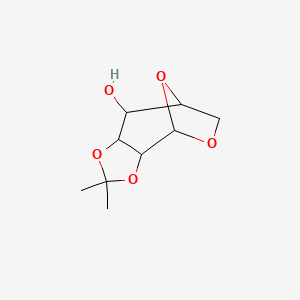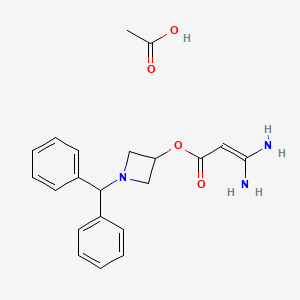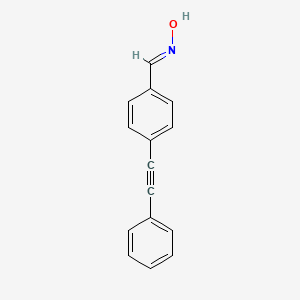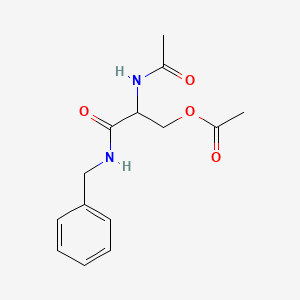![molecular formula C16H18O2S5 B12326617 2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)
2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol is a chemical compound with the molecular formula C16H18O2S5 and a molecular weight of 402.64 g/mol . This compound is characterized by the presence of sulfonyl and thioether groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol typically involves the reaction of 4,4’-dithiodiphenyl sulfone with ethylene glycol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the thioether sites, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiol groups make it useful in studying redox biology and as a potential antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol involves its ability to undergo redox reactions. The thiol groups can donate electrons, making the compound an effective antioxidant. This property allows it to interact with various molecular targets and pathways involved in oxidative stress and redox signaling .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol include:
4,4’-Dithiodiphenyl sulfone: This compound is a precursor in the synthesis of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol and shares similar chemical properties.
Bis(4-chlorophenyl) sulfone: Another sulfone compound with different substituents, leading to variations in reactivity and applications.
Dithiothreitol (DTT): A commonly used reducing agent in biochemistry, which also contains thiol groups but lacks the sulfonyl and thioether functionalities.
The uniqueness of 2,2’-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol lies in its combination of sulfonyl and thioether groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C16H18O2S5 |
|---|---|
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
2-[4-[4-(2-sulfanylethylsulfanyl)phenyl]sulfonylphenyl]sulfanylethanethiol |
InChI |
InChI=1S/C16H18O2S5/c17-23(18,15-5-1-13(2-6-15)21-11-9-19)16-7-3-14(4-8-16)22-12-10-20/h1-8,19-20H,9-12H2 |
InChI-Schlüssel |
UECDEGJHFHHJLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1SCCS)S(=O)(=O)C2=CC=C(C=C2)SCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12326537.png)

![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)



![2-Hydrazinyl-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B12326577.png)
![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)
![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)
![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

![11'-hydroxy-2-methoxy-10',13'-dimethyl-2-propylspiro[1,3-dioxane-4,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3',5-dione](/img/structure/B12326599.png)


